1,2,3,4,6-Penta-O-acetyl-α-D-mannopyranose 1,2,3,4,6-Penta-O-acetyl-α-D-mannopyranose
Brand Name: Vulcanchem
CAS No.: 4163-65-9
VCID: VC0133365
InChI: InChI=1S/C16H22O11/c1-7(17)22-6-12-13(23-8(2)18)14(24-9(3)19)15(25-10(4)20)16(27-12)26-11(5)21/h12-16H,6H2,1-5H3/t12-,13-,14+,15+,16+/m1/s1
SMILES: CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Molecular Formula: C16H22O11
Molecular Weight: 390.34 g/mol

1,2,3,4,6-Penta-O-acetyl-α-D-mannopyranose

CAS No.: 4163-65-9

Reference Standards

VCID: VC0133365

Molecular Formula: C16H22O11

Molecular Weight: 390.34 g/mol

1,2,3,4,6-Penta-O-acetyl-α-D-mannopyranose - 4163-65-9

CAS No. 4163-65-9
Product Name 1,2,3,4,6-Penta-O-acetyl-α-D-mannopyranose
Molecular Formula C16H22O11
Molecular Weight 390.34 g/mol
IUPAC Name [(2R,3R,4S,5S,6R)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate
Standard InChI InChI=1S/C16H22O11/c1-7(17)22-6-12-13(23-8(2)18)14(24-9(3)19)15(25-10(4)20)16(27-12)26-11(5)21/h12-16H,6H2,1-5H3/t12-,13-,14+,15+,16+/m1/s1
Standard InChIKey LPTITAGPBXDDGR-OWYFMNJBSA-N
Isomeric SMILES CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
SMILES CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Canonical SMILES CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Synonyms α-D-Mannopyranose Pentaacetate; 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl Acetate; NSC 51251;
PubChem Compound 11741089
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator